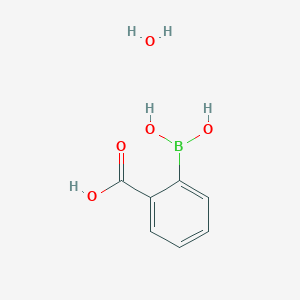2-boronobenzoic acid;hydrate
CAS No.:
Cat. No.: VC13653649
Molecular Formula: C7H9BO5
Molecular Weight: 183.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9BO5 |
|---|---|
| Molecular Weight | 183.96 g/mol |
| IUPAC Name | 2-boronobenzoic acid;hydrate |
| Standard InChI | InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2 |
| Standard InChI Key | UXXLVKCOAXEKPP-UHFFFAOYSA-N |
| SMILES | B(C1=CC=CC=C1C(=O)O)(O)O.O |
| Canonical SMILES | B(C1=CC=CC=C1C(=O)O)(O)O.O |
Introduction
Synthesis and Purification
Nitration and Functionalization
The synthesis of 2-boronobenzoic acid derivatives often begins with nitration of a precursor. For example, 2-nitro-4-carboxyphenylboronic acid is synthesized by nitrating p-carboxyphenylboronic acid with fuming nitric acid in concentrated sulfuric acid at 0–10°C . This step introduces the nitro group ortho to the boronic acid, a strategy adaptable to 2-boronobenzoic acid synthesis.
Reduction and Hydrate Formation
Reduction of the nitro group to an amine, followed by acidification, yields the final product. In a representative procedure, 2-nitro-4-methoxycarbonylphenylboronic acid is reduced under H (1–3 atm) with Pd/C or Raney-Ni catalysts in methanol or ethanol, producing 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride . Hydrolysis of the ester under acidic conditions generates the free carboxylic acid. The hydrate form crystallizes upon solvent evaporation, typically using acetone or ethyl acetate .
Table 1: Synthesis Parameters for 2-Boronobenzoic Acid Derivatives
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO, HSO, 0–10°C | 85–90 | >95 |
| Reduction | H (1–3 atm), Pd/C, 35–50°C | 65–72 | 97–98 |
| Crystallization | Acetone/Ethyl acetate, 25°C | 90–95 | >98 |
Physicochemical Properties
Spectroscopic Characterization
-
NMR Spectroscopy: H NMR of 2-boronobenzoic acid hydrate (d-DMSO) shows aromatic protons at δ 7.81–7.88 (d, J = 8.1 Hz) and δ 7.50–7.65 (m), with a methoxy singlet at δ 3.86 . C NMR signals at δ 165.9 (C=O) and δ 53.0 (OCH) confirm the ester intermediate .
-
FTIR Spectroscopy: Stretching vibrations at 1340 cm (B-O) and 3200–3500 cm (O-H) validate the boronic acid hydrate structure .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous hydrates reveals endothermic peaks at 178–191°C, corresponding to dehydration and decomposition . The hydrate form remains stable under ambient conditions but gradually loses water above 40°C.
Applications in Carbon Capture and Hydrate Inhibition
CO2_22 Hydration Catalysis
Boronic acids mimic carbonic anhydrase by facilitating CO hydration. DFT studies show that 2,6-dibromophenylboronic acid achieves a turnover frequency (TOF) of 1.2 × 10 s, comparable to enzymatic rates . The mechanism involves nucleophilic attack by a hydroxyl group on boron, forming a bicarbonate intermediate .
Kinetic Hydrate Inhibition (KHI)
In oil and gas pipelines, 2-boronobenzoic acid hydrate derivatives act as synergists for poly(N-vinylcaprolactam) (PVCap), delaying gas hydrate nucleation. Iso-butylboronic acid, for example, reduces the hydrate onset temperature (T) by 6.4°C at 5000 ppm concentration . The boronic acid’s Lewis acidity disrupts water lattice formation, while its hydrophobicity prevents particle aggregation .
Table 2: Performance of Boronic Acid Synergists in KHI
| Compound | T Reduction (°C) | Hydrate Type |
|---|---|---|
| Iso-butylboronic acid | 6.4 | sII |
| n-Butylboronic acid | 5.3 | sI |
| 2-Boronobenzoic acid* | 4.8 (predicted) | sII |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume